![molecular formula C11H7ClN2 B15204733 4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
4-chloro-3H-pyrrolo[2,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3H-pyrrolo[2,3-c]quinoline can be achieved through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For instance, the Pictet–Spengler reaction, accompanied by cyclization and oxidation, is often employed . Another method includes the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize palladium-catalyzed sequential cross-coupling reactions and cyclization processes .
化学反応の分析
Types of Reactions
4-chloro-3H-pyrrolo[2,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: DDQ is commonly used for oxidative annulation.
Reduction: Aluminum hydride is used for reduction reactions.
Substitution: Halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological and chemical properties .
科学的研究の応用
4-chloro-3H-pyrrolo[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological assays and interactions with cellular components.
Medicine: It is being investigated for its potential antibacterial, antifungal, and antineoplastic properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-chloro-3H-pyrrolo[2,3-c]quinoline involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit acetylcholinesterase in the human central nervous system . Additionally, it can interact with metal ions such as Zn²⁺, Cd²⁺, and Hg²⁺, making it useful in analytical chemistry for ion detection .
類似化合物との比較
Similar Compounds
Marinoquinolines: These compounds share a similar tricyclic structure and exhibit antibacterial and antifungal properties.
Pyonitrins: These are labeled with the 15N isotope in the quinoline fragment and have similar synthetic routes.
Uniqueness
4-chloro-3H-pyrrolo[2,3-c]quinoline is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity .
特性
分子式 |
C11H7ClN2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
4-chloro-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C11H7ClN2/c12-11-10-8(5-6-13-10)7-3-1-2-4-9(7)14-11/h1-6,13H |
InChIキー |
SKLVCIVAOIHGGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


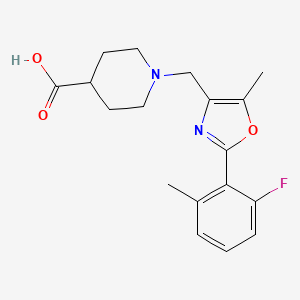
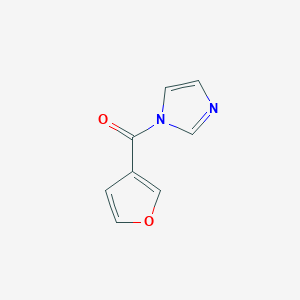
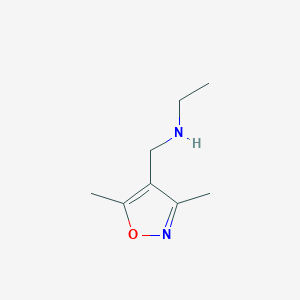

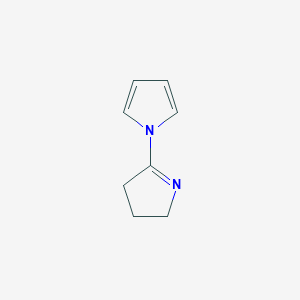
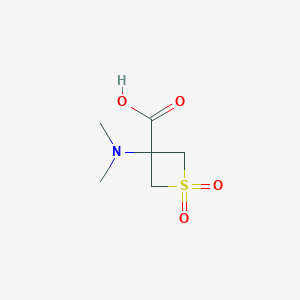
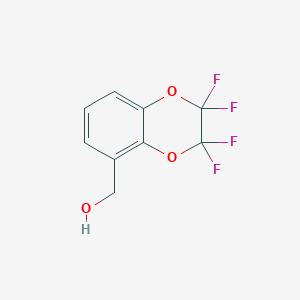
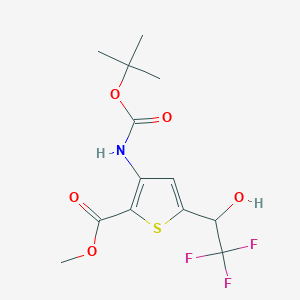
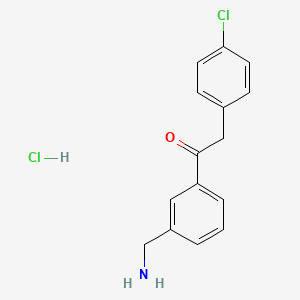

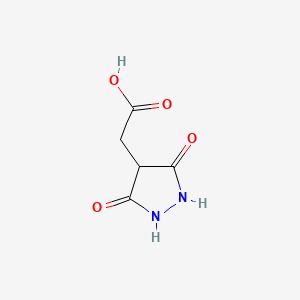
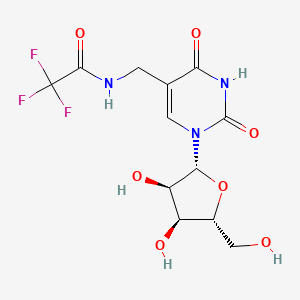

![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
